molecular formula C14H16N2O B13809229 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one

Cat. No.: B13809229
M. Wt: 228.29 g/mol
InChI Key: JWZKVAKAULLISV-UHFFFAOYSA-N
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Description

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one typically involves the condensation of 7-methylquinolin-2(1H)-one with an appropriate aldehyde or ketone in the presence of a base. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imine group and methyl substitution make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

7-methyl-3-(propan-2-yliminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C14H16N2O/c1-9(2)15-8-12-7-11-5-4-10(3)6-13(11)16-14(12)17/h4-9H,1-3H3,(H,16,17)

InChI Key

JWZKVAKAULLISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=NC(C)C

Origin of Product

United States

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